Ethyl 4-(dimethylamino)-3-nitrobenzoate
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Overview
Description
Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer . It is a derivative of 4-aminobenzoate and is primarily used as a photo-initiator with strong estrogenic activity . It finds application as an ultraviolet filter in sunscreens . It is also used as a photoinitiator in visible light systems and in cell encapsulation applications .
Molecular Structure Analysis
The molecular formula of Ethyl 4-(dimethylamino)-3-nitrobenzoate is C11H15NO2 . The structure includes a benzoate group attached to an ethyl group and a dimethylamino group .Chemical Reactions Analysis
Ethyl 4-(dimethylamino)-3-nitrobenzoate is used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials . More detailed information about its chemical reactions was not found in the search results.Physical And Chemical Properties Analysis
Ethyl 4-(dimethylamino)-3-nitrobenzoate is a solid at 20 degrees Celsius . It has a molecular weight of 193.24 g/mol . The melting point ranges from 63.4 to 63.9 degrees Celsius .Scientific Research Applications
Ethyl 4-(dimethylamino)-3-nitrobenzoate: Scientific Research Applications
Photoinitiation in Cell Encapsulation: Ethyl 4-(dimethylamino)benzoate is used as a photoinitiator in cell encapsulation applications. It plays a crucial role in the initiation of photopolymerization of unsaturated prepolymers, which is essential in creating a matrix for cell encapsulation .
UV-Curing Coatings and Inks: This compound is also employed in UV-curing coatings and inks. Its photoinitiating properties are utilized to start the polymerization process when exposed to UV light, which is a key step in the curing of coatings and printing inks .
Organic Synthesis: In the field of organic chemistry, Ethyl 4-(dimethylamino)benzoate serves as a reagent for various synthetic applications, contributing to the synthesis of complex organic compounds .
Cytocompatibility Studies: The cytocompatibility of Ethyl 4-(dimethylamino)benzoate has been investigated for potential cell encapsulation applications. This includes examining both UV and visible light initiating schemes for their compatibility with living cells .
Polymer Research: As a hydrophilic polymer derivative, it has applications in polymer research, particularly in understanding the interactions and compatibility of polymers with other substances and living tissues .
Cosmetic Applications: While not directly mentioned, similar compounds are often used as UV filters in cosmetic products. It’s possible that Ethyl 4-(dimethylamino)-3-nitrobenzoate could have applications in this field as well, given its related chemical structure .
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as binding to specific receptors or enzymes, altering cellular processes, or initiating chemical reactions .
Biochemical Pathways
Similar compounds can affect various biochemical pathways, leading to changes in cellular function and potentially resulting in therapeutic effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
It is known that similar compounds can have various effects at the molecular and cellular level, depending on their mode of action and the specific biochemical pathways they affect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, presence of other chemicals, and specific conditions within the body.
properties
IUPAC Name |
ethyl 4-(dimethylamino)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-4-17-11(14)8-5-6-9(12(2)3)10(7-8)13(15)16/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHSGKIODKUQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(dimethylamino)-3-nitrobenzoate | |
CAS RN |
40700-40-1 |
Source
|
Record name | ethyl 4-(dimethylamino)-3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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